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Compound of Interest

Compound Name: (R)-VU 6008667

Cat. No.: B15620191 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
(R)-VU 6008667 is the inactive (R)-enantiomer of the potent and selective M5 muscarinic

acetylcholine receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. As the

inactive enantiomer, (R)-VU 6008667 is an ideal negative control for in vitro and in vivo studies

of its active counterpart. However, a comprehensive understanding of its off-target profile is

crucial for interpreting experimental results and ensuring the specific action of (S)-VU 6008667.

This technical guide provides a detailed overview of the known on- and off-target activities of

the VU 6008667 chemotype, methodologies for assessing potential off-target effects, and the

relevant signaling pathways. While extensive off-target screening data for (R)- or (S)-VU

6008667 is not publicly available, data from a close structural analog, ML375, suggests a clean

off-target profile, enhancing confidence in the selectivity of this chemical series.

On-Target and Stereoselective Activity
The primary target of the VU 6008667 series is the M5 muscarinic acetylcholine receptor. The

pharmacological activity resides entirely in the (S)-enantiomer, (S)-VU 6008667, which acts as

a negative allosteric modulator. (R)-VU 6008667 is reported to be devoid of M5 NAM activity.

Table 1: On-Target Potency of VU 6008667 Enantiomers at the M5 Receptor
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Compound Target Assay Type Potency (IC₅₀)

(S)-VU 6008667 Human M5 Calcium Mobilization 1.2 µM

(S)-VU 6008667 Rat M5 Calcium Mobilization 1.6 µM

(R)-VU 6008667 Human M5 Calcium Mobilization > 10 µM

Data sourced from McGowan et al., 2017.

Muscarinic Receptor Selectivity Profile
(S)-VU 6008667 has demonstrated excellent selectivity for the M5 receptor over the other

muscarinic receptor subtypes (M1-M4).

Table 2: Muscarinic Receptor Selectivity of (S)-VU 6008667

Compound Target Assay Type Potency (IC₅₀)
Selectivity
over M5

(S)-VU 6008667 Human M5
Calcium

Mobilization
1.2 µM -

(S)-VU 6008667 Human M1
Calcium

Mobilization
> 30 µM > 25-fold

(S)-VU 6008667 Human M2
Calcium

Mobilization
> 30 µM > 25-fold

(S)-VU 6008667 Human M3
Calcium

Mobilization
> 30 µM > 25-fold

(S)-VU 6008667 Human M4
Calcium

Mobilization
> 30 µM > 25-fold

Data reflects the high selectivity of the active enantiomer.

M5 Muscarinic Receptor Signaling Pathway
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The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11

family of G proteins.[1][2] Activation by an agonist, such as acetylcholine, initiates a signaling

cascade that leads to an increase in intracellular calcium. (S)-VU 6008667, as a negative

allosteric modulator, attenuates this signaling response.
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Caption: M5 muscarinic receptor signaling pathway.

Proposed Investigation of Off-Target Effects
A thorough investigation of off-target effects is critical in drug development. For (R)-VU
6008667, this serves to confirm its utility as a specific negative control. For the active

enantiomer, (S)-VU 6008667, it ensures that observed in vivo effects are attributable to M5

modulation. A tiered approach to off-target screening is recommended.
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Caption: Experimental workflow for assessing on-target and off-target effects.
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Off-Target Profile of a Close Analog (ML375)
While comprehensive off-target screening data for VU 6008667 is not publicly available, its

earlier analog, ML375 (VU0483253), was profiled against a panel of 68 GPCRs, ion channels,

and transporters.[1]

Table 3: Off-Target Screening Results for ML375 at 10 µM

Target Family
Number of Targets
Screened

Significant Hits (>50%
inhibition)

GPCRs, Ion Channels,

Transporters
68 CB1 (66% inhibition)

In a subsequent functional assay, ML375 showed no activity at the CB1 receptor, indicating that

the initial binding hit did not translate to functional modulation.[1] This suggests that the

chemical scaffold has a high degree of selectivity.

Experimental Protocols
On-Target Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium following the activation of the Gq-

coupled M5 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic

receptor.

Plate Format: 384-well, black-walled, clear-bottom microplates.

Procedure:

Cell Plating: Seed CHO-hM5 cells at an optimized density to achieve a confluent

monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., HBSS) with probenecid (to

prevent dye leakage). Incubate for 1 hour at 37°C.
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Compound Addition: Prepare serial dilutions of the test compound ((R)- or (S)-VU

6008667). Add the compound to the plate and incubate for 15-30 minutes.

Agonist Stimulation & Reading: Place the plate in a fluorescence imaging plate reader

(e.g., FLIPR Tetra®). Measure baseline fluorescence, then add a fixed concentration of an

agonist (e.g., acetylcholine at an EC₈₀ concentration) to all wells.

Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect

of the NAM is quantified by the reduction in the agonist-induced calcium response.

Calculate IC₅₀ values from the concentration-response curves.

Proposed Off-Target Assay: Kinase Profiling
(KINOMEscan®)
This is a competition binding assay to assess interactions with a broad panel of human

kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase bound to the solid support is measured via qPCR of the DNA tag.

Procedure:

A panel of DNA-tagged kinases is individually mixed with the test compound ((R)- or (S)-

VU 6008667) at a standard concentration (e.g., 10 µM).

The kinase-compound mixtures are added to wells containing the immobilized ligand.

After an equilibration period, unbound kinase is washed away.

The amount of bound kinase is determined by qPCR.

Results are typically expressed as a percentage of the DMSO control (% Control). A lower

percentage indicates stronger binding of the test compound to the kinase.

Proposed Off-Target Assay: hERG Channel Activity
(Automated Patch Clamp)
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This assay evaluates the potential for a compound to inhibit the hERG potassium channel,

which is a critical indicator of potential cardiac liability.

Cell Line: HEK293 cells stably expressing the hERG channel.

Instrumentation: Automated patch-clamp system (e.g., QPatch or IonWorks).

Procedure:

Cell Preparation: Cells are harvested and prepared as a single-cell suspension in an

extracellular solution.

Whole-Cell Configuration: The automated system establishes a whole-cell patch-clamp

configuration.

Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.

Compound Application: After establishing a stable baseline current, the test compound

((R)- or (S)-VU 6008667) is applied at various concentrations.

Data Analysis: The inhibition of the hERG current is measured at each concentration. An

IC₅₀ value is determined from the concentration-response curve.

Conclusion
(R)-VU 6008667 is the inactive enantiomer of the selective M5 NAM, (S)-VU 6008667. The

available data on the active enantiomer and its close structural analog, ML375, indicate a

highly selective pharmacological profile with minimal off-target liabilities.[1] This guide outlines

the key experimental approaches necessary to formally characterize the off-target profile of

(R)-VU 6008667, confirming its suitability as a negative control and further validating the M5-

selective pharmacology of this important chemical series for neuroscience research. A

comprehensive off-target assessment, as detailed in the proposed workflow, is a critical step in

the rigorous characterization of any chemical probe.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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